2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide is an organic compound that features a bromophenoxy group and a chlorophenyl-benzotriazolyl moiety
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base.
Synthesis of 2-(4-chlorophenyl)-2H-benzotriazole: This involves the reaction of 4-chloroaniline with sodium nitrite and benzotriazole.
Coupling Reaction: The final step involves coupling 4-bromophenoxyacetic acid with 2-(4-chlorophenyl)-2H-benzotriazole using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the bromophenoxy and chlorophenyl groups can participate in hydrophobic interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide include:
2-(4-bromophenoxy)ethanol: This compound has a similar bromophenoxy group but lacks the benzotriazole moiety.
4-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl-2-methoxyphenyl benzoate: This compound has a similar bromophenoxy group and a carbohydrazonoyl moiety.
(2-bromo-4-chlorophenyl)(phenyl)methanol: This compound has a similar bromo and chloro substitution pattern but lacks the benzotriazole moiety.
The uniqueness of this compound lies in its combination of the bromophenoxy, chlorophenyl, and benzotriazole groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H14BrClN4O2 |
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Molecular Weight |
457.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C20H14BrClN4O2/c21-13-1-8-17(9-2-13)28-12-20(27)23-15-5-10-18-19(11-15)25-26(24-18)16-6-3-14(22)4-7-16/h1-11H,12H2,(H,23,27) |
InChI Key |
PUKYCZXZFZOTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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